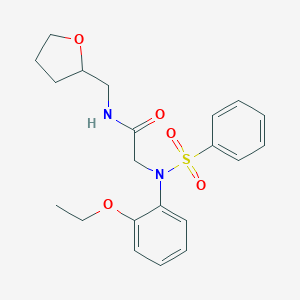
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide, also known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of RAC1, a member of the Rho family of small GTPases that plays a crucial role in various cellular processes, including cell migration, cell division, and gene expression.
Mécanisme D'action
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide inhibits RAC1 by binding to its effector binding domain, thereby preventing its interaction with downstream effectors. This leads to the inhibition of various cellular processes that are regulated by RAC1, such as actin cytoskeleton organization, cell adhesion, and gene expression.
Biochemical and Physiological Effects:
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide has been shown to have various biochemical and physiological effects, including the inhibition of cell migration, invasion, and proliferation in cancer cells. It has also been shown to inhibit the growth and differentiation of neuronal cells, as well as the formation of dendritic spines and synapses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide is its high selectivity for RAC1, which allows for the specific inhibition of this protein without affecting other members of the Rho family of small GTPases. However, one of the limitations of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the use of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide in scientific research. One potential area of investigation is the role of RAC1 in the regulation of immune cell function, particularly in the context of inflammatory diseases. Another potential area of investigation is the use of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide in combination with other drugs or therapies to enhance their effectiveness in the treatment of cancer or other diseases. Finally, further studies are needed to investigate the safety and efficacy of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide involves several steps, including the reaction of 2-chloroethanol with 2-aminophenol to form 2-(2-hydroxyethoxy)phenol, followed by the reaction of the resulting compound with 2-chlorobenzenesulfonyl chloride to form 2-(2-ethoxyphenylsulfonyl)phenol. The final step involves the reaction of 2-(2-ethoxyphenylsulfonyl)phenol with N-tert-butoxycarbonyl-L-proline methyl ester to form N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide.
Applications De Recherche Scientifique
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide has been widely used in scientific research to investigate the role of RAC1 in various cellular processes. For example, it has been used to study the effect of RAC1 inhibition on cell migration, invasion, and proliferation in cancer cells. It has also been used to study the role of RAC1 in neuronal development, synaptic plasticity, and memory formation.
Propriétés
Nom du produit |
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide |
|---|---|
Formule moléculaire |
C21H26N2O5S |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H26N2O5S/c1-2-27-20-13-7-6-12-19(20)23(29(25,26)18-10-4-3-5-11-18)16-21(24)22-15-17-9-8-14-28-17/h3-7,10-13,17H,2,8-9,14-16H2,1H3,(H,22,24) |
Clé InChI |
DEZIPVVGSRQDID-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CCOC1=CC=CC=C1N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide](/img/structure/B298779.png)
![2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide](/img/structure/B298780.png)
![2-(4-Bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B298783.png)
![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[[5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide](/img/structure/B298785.png)
![N'-(2,3-dichlorobenzylidene)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298786.png)
![2-[4-[(Z)-[[2-[[5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]-N-phenylacetamide](/img/structure/B298788.png)
![N'-(2-ethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298789.png)
![N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298790.png)
![N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298791.png)
![N'-(4-methoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298794.png)